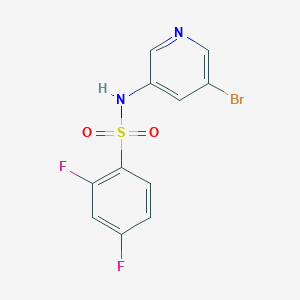
N-(5-bromopyridin-3-yl)-2,4-difluorobenzenesulfonamide
Cat. No. B1509835
M. Wt: 349.15 g/mol
InChI Key: UPDBJNUYZIGAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388189B2
Procedure details


5-Bromopyridin-3-amine (500 mg, 2.89 mmol) was treated with 2,4-difluorobenzene-1-sulfonyl chloride (390 μl, 2.90 mmol) according to the method described in Preparation 15b to give 1.03 g (100% yield) of the title compound as an oil. Purity 74%.


[Compound]
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[F:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[S:17](Cl)(=[O:19])=[O:18]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][S:17]([C:11]2[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:10]=2[F:9])(=[O:19])=[O:18])[CH:5]=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)N
|
|
Name
|
|
|
Quantity
|
390 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)S(=O)(=O)Cl
|
Step Two
[Compound]
|
Name
|
15b
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1)NS(=O)(=O)C1=C(C=C(C=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
